![molecular formula C20H17N5O2 B2450757 N-ベンジル-2-(4-オキソ-1-フェニル-1,4-ジヒドロ-ピラゾロ[3,4-d]ピリミジン-5-イル)-アセトアミド CAS No. 604754-46-3](/img/structure/B2450757.png)

N-ベンジル-2-(4-オキソ-1-フェニル-1,4-ジヒドロ-ピラゾロ[3,4-d]ピリミジン-5-イル)-アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

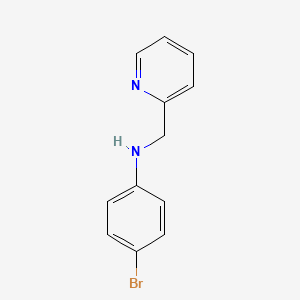

“N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a key intermediate for the synthesis of polyfunctionally substituted heterocycles . Pyrazolopyrimidinones, being purine analogs, are of considerable chemical and pharmacological importance .

Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a key feature in the structure of the compound and plays a crucial role in its chemical and biological properties .

Chemical Reactions Analysis

The compound is involved in various chemical reactions due to its pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety acts as a key intermediate in the synthesis of polyfunctionally substituted heterocycles .

科学的研究の応用

- 研究者らは、インドール誘導体の抗ウイルス活性を調査してきました。この研究対象の化合物もその一つです。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスに対して阻害活性を示しました 。 さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示しました .

抗ウイルス活性

抗炎症および鎮痛作用

要約すると、N-ベンジル-2-(4-オキソ-1-フェニル-1,4-ジヒドロ-ピラゾロ[3,4-d]ピリミジン-5-イル)-アセトアミドは、様々な生物活性において大きな可能性を秘めています。 研究者は、その用途をさらに探求し、新たな治療の可能性を発見する必要があります 。そのメカニズムと臨床的意義を完全に理解するためには、さらなる研究が不可欠です。 🌱🔬

作用機序

Target of Action

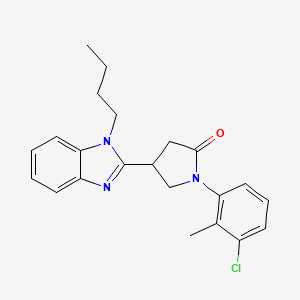

The primary target of N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide, also known as 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-4-oxo-1-phenyl-N-(phenylmethyl)-(9CI), is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, the compound disrupts the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Pharmacokinetics

These properties can influence the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest . This can result in the death of cancer cells, which rely on rapid and uncontrolled cell division for their growth .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

生化学分析

Biochemical Properties

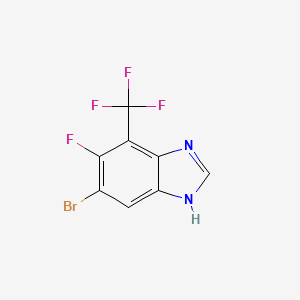

Pyrazolo[3,4-d]pyrimidines have been reported to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the activity of the target biomolecules .

Cellular Effects

Related pyrazolo[3,4-d]pyrimidines have shown cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition is often achieved through binding interactions with the active site of the enzyme, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Related compounds have shown dose-dependent effects in animal models .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been found to localize in specific compartments or organelles based on targeting signals or post-translational modifications .

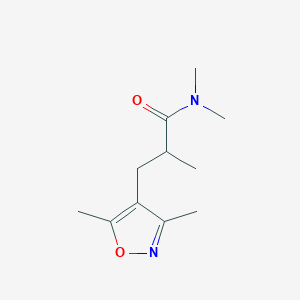

特性

IUPAC Name |

N-benzyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-18(21-11-15-7-3-1-4-8-15)13-24-14-22-19-17(20(24)27)12-23-25(19)16-9-5-2-6-10-16/h1-10,12,14H,11,13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWLVRWPRMZPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2450675.png)

![Methyl 2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2450676.png)

![5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2450677.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)

![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)

![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)

![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride](/img/structure/B2450690.png)

![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)

![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)